molecular formula C15H16O3 B11932286 4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one

4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one

Cat. No.: B11932286
M. Wt: 244.28 g/mol
InChI Key: VXZIFOKTSURLNL-UHFFFAOYSA-N
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Description

4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo2,3-e. It is a sesquiterpenoid compound with a unique structure that includes a furobenzofuran core. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isolinderalactone can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The synthesis typically requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of isolinderalactone involves the extraction of the compound from natural sources, such as the roots of Neolitsea daibuensis. The extraction process typically involves the use of solvents like methanol to isolate the compound from the plant material. The extracted compound is then purified using chromatographic techniques to obtain isolinderalactone in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isolinderalactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Isolinderalactone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isolinderalactone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival. By regulating the expression of SOCS3 and miR-30c, isolinderalactone can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Isolinderalactone can be compared with other similar compounds, such as:

Isolinderalactone is unique due to its specific structure and the range of biological activities it exhibits. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds .

Properties

IUPAC Name

4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZIFOKTSURLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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